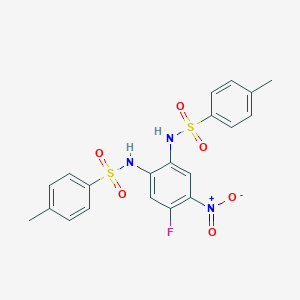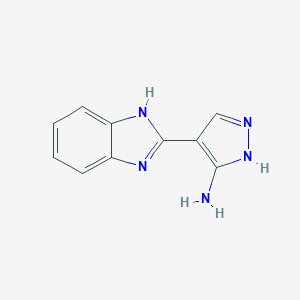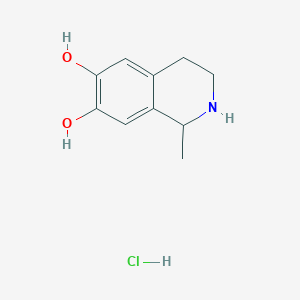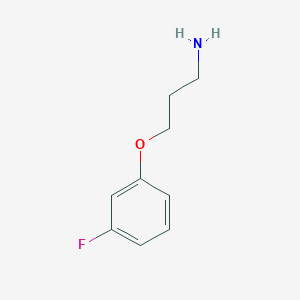
3-(3-Fluorophenoxy)propylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluorophenoxy)propylamine is a chemical compound of interest in various fields of chemistry and pharmacology. It is part of a broader class of compounds known for their diverse chemical and physical properties.
Synthesis Analysis
The synthesis of 3-(3-Fluorophenoxy)propylamine and related fluorinated compounds often involves complex chemical processes. For instance, fluorination of aromatic compounds from 1-aryl-3,3-dimethyltriazenes and fluoride anions in acidic medium can be a method for synthesizing related fluorinated amino acids (Pages et al., 2001).
Molecular Structure Analysis
The molecular structure of 3-(3-Fluorophenoxy)propylamine and related compounds can be characterized by techniques like X-ray diffraction, FT-IR, and UV characterization. Hirshfeld surface analysis can be used to reveal the nature of intermolecular contacts and molecular surface contours (Demircioğlu et al., 2018).
Chemical Reactions and Properties
Compounds similar to 3-(3-Fluorophenoxy)propylamine exhibit various chemical reactions. For example, the synthesis and EPR investigations of fluorocatecholamines describe the introduction of fluorine into catecholamines and the resulting chemical transformations (Stegmann et al., 1994).
Physical Properties Analysis
The physical properties of such compounds are often evaluated through spectroscopic analysis. Methods like Raman analysis, Crystal Structure analysis, and Hirshfeld Surface analysis are employed to understand their physical characteristics (Geesi et al., 2020).
Chemical Properties Analysis
Analyzing the chemical properties of 3-(3-Fluorophenoxy)propylamine involves understanding its reactivity and interaction with other molecules. Studies involving DFT and Molecular Docking can provide insights into these aspects (Rajamani et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
Studies involving compounds with structural similarities to "3-(3-Fluorophenoxy)propylamine" focus on synthesizing new materials and characterizing their properties. For example, research on fluorophenols and their derivatives, such as fluorinated azetidines and spirocyclotetraphosphazenes, explores novel synthetic pathways and the potential for creating materials with unique properties. These compounds are investigated for their structural characteristics, reactivity, and potential as building blocks in medicinal chemistry and materials science. The structural characterization of these compounds often involves advanced spectroscopic techniques, demonstrating the compound's relevance in developing new chemical entities with potential application in various domains (Elmas, 2017); (Van Hende et al., 2009).
Environmental Applications
Research on fluorophenols and their derivatives, including glycosylation studies, highlights the potential environmental applications of these compounds. For instance, glycosylation of fluorophenols using plant cell cultures or microalgae suggests a bioremediation approach to managing these compounds in the environment. This process transforms pollutants into less harmful derivatives, indicating the relevance of "3-(3-Fluorophenoxy)propylamine" and similar compounds in environmental science and pollution management (Shimoda et al., 2009); (Shimoda & Hamada, 2010).
Propiedades
IUPAC Name |
3-(3-fluorophenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTGOMOPUIFZSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554529 |
Source


|
| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenoxy)propylamine | |
CAS RN |
116753-49-2 |
Source


|
| Record name | 3-(3-Fluorophenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10554529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

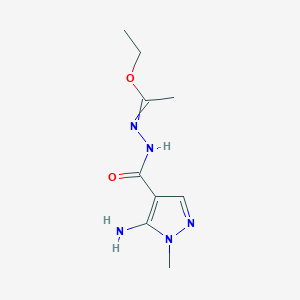
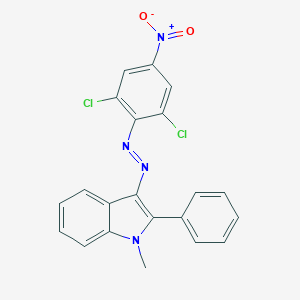
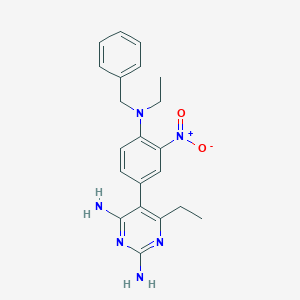
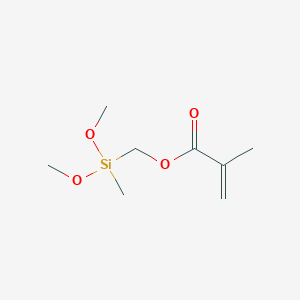
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
![3-[6-(3-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B37624.png)

